molecular formula C14H16N4O3S B2877767 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 932999-11-6

2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2877767
CAS No.: 932999-11-6
M. Wt: 320.37
InChI Key: WUMKFTRCWUIFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazolothiazole core. The final step involves the acylation of the triazolothiazole with acetic anhydride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound’s ability to donate and accept hydrogen bonds allows it to interact with various biological targets, enhancing its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both triazole and thiazole rings.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-10-4-3-9(7-11(10)21-2)8-12(19)15-13-16-17-14-18(13)5-6-22-14/h3-4,7H,5-6,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMKFTRCWUIFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C3N2CCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.